molecular formula C11H11BrN2O2 B1631652 7-Bromo-l-tryptophan CAS No. 75816-19-2

7-Bromo-l-tryptophan

Cat. No. B1631652
CAS RN: 75816-19-2
M. Wt: 283.12 g/mol
InChI Key: VMMOOBBCGTVDGP-VIFPVBQESA-N
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Description

7-Bromo-l-tryptophan is a brominated derivative of the essential amino acid tryptophan . It has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.12 .


Synthesis Analysis

The synthesis of 7-Bromo-l-tryptophan can be achieved through a fermentative process with Corynebacterium glutamicum . This process employs an L-tryptophan producing C. glutamicum strain expressing rebH and rebF from Lechevalieria aerocolonigenes for halogenation and is based on glucose, ammonium, and sodium bromide .


Molecular Structure Analysis

The molecular structure of 7-Bromo-l-tryptophan consists of a brominated indole ring attached to an amino acid structure . The InChI code for 7-Bromo-l-tryptophan is 1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 .


Chemical Reactions Analysis

The bromination of L-tryptophan to form 7-Bromo-l-tryptophan is a key step in its synthesis . This reaction is catalyzed by the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF .


Physical And Chemical Properties Analysis

7-Bromo-l-tryptophan has a molecular weight of 283.12 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

Enzymatic Synthesis and Pharmaceutical Applications

7-Bromo-1-tryptophan (7-Br-Trp) is produced through a fermentative process using Corynebacterium glutamicum, indicating its biotechnological synthesis potential. This compound has applications in agriculture, food, and pharmaceutical industries, such as in the synthesis of the 20S-proteasome inhibitor TMC-95A, a pharmaceutical compound (Veldmann et al., 2019).

Enzymatic Optical Resolution in Drug Synthesis

7-Br-Trp is synthesized via enzymatic optical resolution, playing a crucial role in the synthesis of chloropeptin and kistamycin A, important pharmaceutical compounds (Konda-Yamada et al., 2002).

Modular Synthesis for Peptide and Peptidomimetic Synthesis

The compound is used in the modular synthesis of aryl-substituted tryptophan derivatives, a process combining biocatalytic halogenation and chemocatalytic cross-coupling reactions. This is significant for peptide or peptidomimetic synthesis in pharmaceutical research (Frese et al., 2016).

Natural Product Biosynthesis and Microbial Research

7-Br-Trp derivatives are found in sponges (Thorectandra and Smenospongia), where they exhibit antimicrobial properties, underscoring their significance in natural product biosynthesis and microbial research (Segraves & Crews, 2005).

Probing Protein Structure and Dynamics

7-Br-Trp analogs, such as 7-azatryptophan, serve as noninvasive in situ probes for studying protein structure and dynamics, offering an alternative to traditional tryptophan probes in biochemical and structural biology research (Négrerie et al., 1990).

Tryptophan Halogenation in Bacteria

The halogenation of tryptophan, including the production of 7-Br-Trp, is observed in bacteria like Streptomyces toxytricini, highlighting its role in bacterial metabolism and potential for antibiotic research (Zeng & Zhan, 2011).

Safety And Hazards

While specific safety data for 7-Bromo-l-tryptophan was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding inhalation of dust, and using personal protective equipment .

Future Directions

Brominated compounds like 7-Bromo-l-tryptophan have applications in the agriculture, food, and pharmaceutical industries . The development of green alternatives to traditional chemical synthesis, such as the fermentative process described above, represents a promising future direction .

properties

IUPAC Name

(2S)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMOOBBCGTVDGP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-l-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
KH Veldmann, S Dachwitz, JM Risse, JH Lee… - … in Bioengineering and …, 2019 - frontiersin.org
… Brominated compounds such as 7-bromo-L-tryptophan (7-Br-Trp) occur in Nature. Many … reduced to half-maximal at 0.09 g L −1 7-bromo-L-tryptophan. This may be, at least in part, due …
Number of citations: 32 www.frontiersin.org
J Lee, J Lee - Journal of Life Science, 2020 - koreascience.kr
… Artificial biosynthetic pathway for the synthesis of 7chloro-L-tryptophan and 7-bromo-L-tryptophan. PrnA and RebH are FAD-dependent halogenases. RebF and Fre are NADH-…
Number of citations: 1 koreascience.kr
S Xiao, Z Wang, B Wang, B Hou, J Cheng… - Frontiers in …, 2023 - frontiersin.org
Tryptophan derivatives are various aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-…
Number of citations: 3 www.frontiersin.org
Y Konda-Yamada, C Okada, K Yoshida, Y Umeda… - Tetrahedron, 2002 - Elsevier
… 5 with d-aminoacylase in the presence of cobalt dichloride in phosphate buffer at pH 7.4 for 24 h at 37C and extraction with an organic solvent afforded N-acetyl-7′-bromo-l-tryptophan (…
Number of citations: 63 www.sciencedirect.com
D Milbredt, EP Patallo, KH van Pée - ChemBioChem, 2016 - Wiley Online Library
… ThdN also accepted l-tryptophan, 5-fluoro-l-tryptophan, 5-chloro-l-tryptophan, 5-bromo-l-tryptophan, 6-bromo-l-tryptophan, 7-chloro-l-tryptophan, and 7-bromo-l-tryptophan as substrates…
PE Cockram, EA Dickie, MP Barrett… - PLoS neglected tropical …, 2020 - journals.plos.org
Amino acid metabolism within Trypanosoma brucei, the causative agent of human African trypanosomiasis, is critical for parasite survival and virulence. Of these metabolic processes, …
Number of citations: 4 journals.plos.org
W Vandeplassche, S Ballet, C Martin… - Journal of Peptide …, 2018 - 5z.com
… The Fmoc-7-bromo-L-tryptophan and Fmoc-4-chloro-L-tryptophan were introduced into the parent hexapeptide in good yield, and subsequently, the synthesized tryptophan-containing …
Number of citations: 2 www.5z.com
L Ferrer, M Elsaraf, M Mindt, VF Wendisch - 2022 - academia.edu
… Furthermore, growth was also inhibited by the product 5-HTP (Supplementary Figure S1), as was shown previously for 7-bromo-L-tryptophan (7-BrTP) [61]. In all the cultivations, about …
Number of citations: 2 www.academia.edu
L Ferrer, M Elsaraf, M Mindt, VF Wendisch - Biology, 2022 - mdpi.com
… Furthermore, growth was also inhibited by the product 5-HTP (Supplementary Figure S1), as was shown previously for 7-bromo-l-tryptophan (7-BrTP) [61]. In all the cultivations, about …
Number of citations: 8 www.mdpi.com
D Schomburg, I Schomburg - Class 1 Oxidoreductases: EC 1, 2013 - Springer
… [4,12] P 7-bromo-l-tryptophan + FAD + H2O (<3> identity of product is confirmed by ESI-MS and 1H-NMR. Reaction is selective for the 7-position. Brominating activity is about 75% of …
Number of citations: 0 link.springer.com

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